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4-Amino-1-naphthamide

Cat. No.: B13660673
M. Wt: 186.21 g/mol
InChI Key: NKRUPIREZPFKBR-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Naphthamide Research in Chemical Biology

Within the vast field of chemical biology, the exploration of naphthalimide derivatives as biologically active agents has a more recent, yet significant, history. The 1,8-naphthalimides, a class of compounds to which 4-Amino-1-naphthamide belongs, first emerged as promising candidates for therapeutic applications in the 1970s. sci-hub.sescispace.com The initial design strategy by researchers such as Braña and coworkers was innovative, involving the incorporation of structural features from various known anticancer agents into a single naphthalimide framework. sci-hub.sescispace.com

Early structure-activity relationship (SAR) studies identified key molecular features necessary for the anticancer properties of these compounds. These included the presence of a basic side chain and the specific substitution pattern on the naphthalene (B1677914) ring system. scispace.com For instance, 3-nitro substituted naphthalimides were often found to exhibit greater anti-tumor activity than their 4-nitro counterparts, a difference attributed to more effective stacking interactions with DNA. scispace.com This foundational research into the DNA-binding properties and cytotoxic activities of various naphthalimide derivatives paved the way for the investigation of a wide array of analogues, including this compound, for diverse pharmacological purposes. sci-hub.sersc.org The field has expanded significantly, with a surge in publications since 2020, reflecting new insights into their biomedical applications. rsc.org

Contemporary Significance of this compound as a Chemical Entity in Biomedical Research

In the contemporary research landscape, this compound, also known as 4-amino-1,8-naphthalimide (B156640) or 4-ANI, has garnered considerable attention for its dual role as a potent enzyme inhibitor and a fluorescent probe. nih.govnih.govcaymanchem.comnih.gov This dual functionality makes it a valuable tool in biomedical research, particularly in the field of oncology.

A primary area of its significance lies in its potent inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. nih.govcaymanchem.commedchemexpress.com By inhibiting PARP, this compound can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing the efficacy of these treatments. nih.govcaymanchem.com Research has shown that this compound is a remarkably potent PARP inhibitor, being approximately 1000-fold more effective than the benchmark inhibitor 3-aminobenzamide (B1265367) in living cells. nih.gov It effectively blocks radiation-induced PARP activity at nanomolar concentrations and acts as a radiation sensitizer, significantly increasing the cell-killing effects of gamma-irradiation in various cancer cell lines without being cytotoxic on its own at effective concentrations. nih.govcaymanchem.com

Cell LineSensitizer Enhancement Ratio (at 20 µM 4-ANI)Reference
V79 (Hamster Lung Fibroblasts)1.3 nih.gov
R3327-AT1 (Rat Prostate Carcinoma)1.5 nih.gov
DU145 (Human Prostate Carcinoma)1.3 nih.gov

Beyond its therapeutic potential, the inherent fluorescence of the 4-amino-1,8-naphthalimide scaffold makes it a valuable tool for cellular imaging. nih.govnih.govresearchgate.netbeilstein-journals.org The strong fluorescence and photostability of 1,8-naphthalimide (B145957) derivatives allow for real-time visualization of their uptake and localization within cells. scispace.combeilstein-journals.org Researchers have capitalized on this property by developing conjugates of this compound, such as those linked with ferrocene (B1249389), to create multi-targeted agents that combine anticancer activity with fluorescent imaging capabilities. nih.govnih.gov These fluorescent properties have also been harnessed to create sensors for monitoring intracellular pH, particularly within lysosomes. researchgate.netscilit.com

PropertyValueReference
PARP Inhibition (IC50)180 nM caymanchem.comtargetmol.com
Fluorescence Quantum Yield (in DMSO)0.45 vulcanchem.com

Identification of Critical Knowledge Gaps and Strategic Directions for Future Research Initiatives concerning this compound

Despite the significant progress in understanding the biomedical applications of this compound, several knowledge gaps remain, pointing toward strategic directions for future research.

Critical Knowledge Gaps:

Comprehensive Mechanistic Understanding: While PARP inhibition is a primary mechanism of action, a complete understanding of all its molecular targets and signaling pathways is not yet fully elucidated. The full spectrum of its on-target and potential off-target effects requires further investigation.

In Vivo Efficacy and Pharmacokinetics: Much of the current data is derived from in vitro cell culture studies. nih.govnih.gov There is a need for more extensive in vivo studies in animal models to evaluate the compound's efficacy, biodistribution, metabolism, and potential long-term effects.

Resistance Mechanisms: As with many anticancer agents, the potential for cancer cells to develop resistance to this compound or its derivatives is a critical area that remains largely unexplored.

Strategic Directions for Future Research:

Development of Advanced Derivatives: A promising future direction is the design and synthesis of novel derivatives and conjugates to enhance potency, selectivity, and therapeutic index. nih.govnih.gov The creation of hybrid molecules, such as the ferrocenyl conjugates, demonstrates the potential to develop multi-targeted agents with combined therapeutic and diagnostic (theranostic) capabilities. nih.gov

Targeted Drug Delivery Systems: To improve tumor-specific delivery and minimize potential systemic effects, future research could focus on conjugating this compound to nanoparticles or other targeted delivery vectors. vulcanchem.com

Expansion to Other Therapeutic Areas: Given the broad range of biological activities reported for the naphthalimide scaffold, including analgesic and antimicrobial properties, exploring the potential of this compound in diseases other than cancer is a logical next step. rsc.orgresearchgate.net

Advanced Fluorescent Probes: Further development of this compound-based structures as sophisticated fluorescent probes for advanced cellular imaging and as sensors for various biological analytes and processes represents a significant area of opportunity. researchgate.netbeilstein-journals.org

Optimization of Synthesis: Research into more efficient, scalable, and cost-effective synthetic routes is crucial for facilitating broader research and potential future clinical development. rsc.orgclausiuspress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B13660673 4-Amino-1-naphthamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-aminonaphthalene-1-carboxamide

InChI

InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14)

InChI Key

NKRUPIREZPFKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Amino 1 Naphthamide

Established and Emerging Synthetic Routes for the Preparation of 4-Amino-1-naphthamide

The preparation of the 4-amino-1,8-naphthalimide (B156640) core, a crucial precursor for this compound, can be achieved through various synthetic pathways, ranging from traditional multi-step procedures to more efficient one-pot approaches.

Multi-step and Convergent Synthetic Strategies

Conventional methods for synthesizing the 4-amino-1,8-naphthalimide framework often involve multi-step reaction sequences. A common strategy begins with the nitration of acenaphthene (B1664957), followed by oxidation to yield 4-nitro-1,8-naphthalic anhydride (B1165640). Subsequent reduction of the nitro group furnishes 4-amino-1,8-naphthalic anhydride, which can then be converted to the desired naphthalimide derivatives. google.com A notable three-step laboratory synthesis starting from acenaphthene involves nitration, oxidation, and reduction to produce 4-amino-1,8-naphthalic anhydride. clausiuspress.com

Another prevalent two-step approach utilizes 4-chloro-1,8-naphthalic anhydride as the starting material. rsc.org The initial step involves the condensation of the anhydride with an appropriate amine to form the corresponding 4-chloro-1,8-naphthalimide. The subsequent step is a nucleophilic substitution of the chlorine atom with an amino group. rsc.orgbeilstein-journals.org

One-Pot and Facile Synthetic Approaches

To enhance efficiency and simplify the synthetic process, one-pot methodologies have been developed. A notable one-pot strategy has been reported for the synthesis of N-alkyl-1,8-naphthalimide-based Tröger's bases, which proceeds via a nucleophilic substitution reaction. rsc.org In this process, an N-aryl-1,8-naphthalimide Tröger's base precursor is heated in a neat aliphatic primary amine, leading to the formation of the desired 4-amino-1,8-naphthalimide derivatives in high yields, ranging from 65–96%. rsc.orgresearchgate.net This approach offers a more streamlined and efficient route to these compounds, minimizing the need for extensive purification of intermediates. rsc.org

Palladium-Mediated Amination Techniques for Naphthalimide Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.orglibretexts.org This methodology has been successfully applied to the synthesis of 3-amido-1,8-naphthalimides, demonstrating its utility in the functionalization of the naphthalimide scaffold. nih.gov The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

While direct application to the synthesis of this compound from a 4-halo precursor is a promising avenue, the existing literature primarily highlights its success in the amidation at the 3-position of the naphthalimide ring. The versatility of the Buchwald-Hartwig amination suggests its potential for broader application in the synthesis of various amino-substituted naphthalimide and naphthamide derivatives. acsgcipr.org

Optimization of Reaction Conditions for Scalable Laboratory Preparation

For practical applications, the development of scalable and cost-effective synthetic routes is crucial. Research has focused on optimizing the reaction conditions for the multi-step synthesis of 4-amino-1,8-naphthalic anhydride from acenaphthene to improve yields and facilitate larger-scale laboratory preparations. clausiuspress.com The optimization of each step—nitration, oxidation, and reduction—has been systematically investigated.

Reaction StepOptimized Yield
NitrationUp to 92.16%
OxidationUp to 59.49%
ReductionUp to 77.47%

Table 1: Optimized yields for the scalable laboratory synthesis of 4-amino-1,8-naphthalic anhydride from acenaphthene. clausiuspress.com

These optimized conditions are instrumental in providing a more accessible and economical supply of the key precursor for the synthesis of this compound and its derivatives. clausiuspress.com

Design and Synthesis of Structurally Modified this compound Analogues

The functionalization of the naphthyl ring allows for the fine-tuning of the physicochemical properties of this compound, leading to the development of novel analogues with tailored characteristics.

Naphthyl Ring Substitution and Functionalization

Substitution on the naphthalene (B1677914) core of 1,8-naphthalimide (B145957) derivatives can be achieved through various synthetic transformations. For instance, the synthesis of 3-amino-4-bromo-1,8-naphthalimide demonstrates the feasibility of introducing substituents onto the aromatic ring. nih.gov This was accomplished through a sequence of bromination, nitration, and reduction reactions starting from 1,8-naphthalimide. nih.gov

The introduction of different electron-donating or electron-accepting moieties at the C-4 position of the 1,8-naphthalimide unit can significantly alter the optical, thermal, and electrochemical properties of the resulting compounds. researchgate.net The synthesis of various 4-substituted derivatives, often starting from 4-halo-1,8-naphthalic anhydride, provides a versatile platform for creating a diverse library of functionalized analogues. rsc.orgbeilstein-journals.orgnih.gov These strategies for substitution and functionalization of the naphthalimide ring system are directly applicable to the design and synthesis of novel this compound analogues.

Amide Nitrogen and Carbonyl Moiety Modifications

The core structure of this compound, while seemingly simple, offers multiple sites for chemical modification to tailor its physicochemical and biological properties. The amide nitrogen, in particular, serves as a key handle for introducing a diverse array of functional groups. Although the direct modification of the carbonyl group is less common, derivatization of the nitrogen atom in the related 1,8-naphthalimide system is extensively documented and provides a strong precedent for potential modifications to the naphthamide scaffold. rsc.org

Synthetic strategies for N-substitution often begin with a suitable naphthalic anhydride precursor, which is reacted with various primary amines to form the corresponding N-substituted imide. rsc.org For instance, 4-fluoro-1,8-naphthalic anhydride can be reacted with amino acids such as glycine, β-alanine, and 6-aminocaproic acid to yield N-carboxyalkyl-4-fluoro-1,8-naphthalimides. nuph.edu.uaresearchgate.net These derivatives, featuring a terminal carboxylic acid, are valuable as fluorescent labels for biological molecules. nuph.edu.uaresearchgate.net Phase transfer catalysis has also been employed for the N-alkylation of 4-fluoro-1,8-naphthalimide with haloalkanes like butyl iodide and octyl bromide, demonstrating a versatile method for introducing simple alkyl chains. nuph.edu.uaresearchgate.net

These methodologies highlight that the amide nitrogen of this compound is a prime target for introducing substituents designed to alter solubility, cell permeability, or to provide a linkage point for conjugation to other molecules.

Table 1: Examples of N-Substitutions on the Naphthalimide Scaffold

PrecursorReactantResulting N-SubstituentSynthetic MethodReference
4-Fluoro-1,8-naphthalic anhydrideGlycine, β-alanine, 6-aminocaproic acid-CH2COOH, -(CH2)2COOH, -(CH2)5COOHImidation / Aminolysis nuph.edu.ua, researchgate.net
4-Fluoro-1,8-naphthalimideButyl iodide, Octyl bromide-C4H9, -C8H17Phase Transfer Catalytic Alkylation nuph.edu.ua, researchgate.net
4-Bromo-1,8-naphthalic anhydriden-Butyl amine-C4H9Substitution Reaction nih.gov

Amino Group Derivatization and Conformational Constraints

The 4-amino group on the naphthalene ring is a critical determinant of the molecule's electronic and photophysical properties and represents another major site for derivatization. rsc.org Its modification can significantly alter the intramolecular charge transfer (ICT) characteristics, which in turn affects fluorescence emission and environmental sensitivity. researchgate.net

Robust methodologies have been developed to install a variety of functional groups at this position. Acylation of the 4-amino group is a common strategy. For example, N-(3-bromopropyl)-4-acetamido-1,8-naphthalimide has been synthesized, demonstrating the conversion of the primary amine to a secondary amide. researchgate.net More advanced methods allow for the installation of aminocarbonyl functionalities, leading to the formation of derivatives containing amide, carbamate, urea, and sulfonamide groups at the 4-position. rsc.org These transformations provide a powerful means to fine-tune the molecule's properties and to introduce new recognition motifs or reactive sites.

Substitution at the 4-position can also impose conformational constraints and influence the molecule's interactions with its environment. The electronic nature of the substituent directly impacts the photophysical properties. researchgate.net For example, the synthesis of N,N-disubstituted derivatives, such as N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide, introduces bulky groups that can alter the planarity and rotational freedom of the molecule, thereby affecting its fluorescence behavior. nih.gov Similarly, replacing the 4-amino group with other substituents like ethoxy, ethylsulfanyl, or ethylamino has been shown to modulate the photochemical properties of the naphthalimide core. umich.edu

Table 2: Examples of Derivatization at the 4-Amino Position

Naphthalimide CoreModification at C4-PositionResulting Functional GroupReference
N-(3-bromopropyl)-1,8-naphthalimideAcylation4-Acetamido researchgate.net
1,8-NaphthalimideReaction with benzoyl isocyanate4-Benzamido rsc.org
N-n-Butyl-4-bromo-1,8-naphthalimideNucleophilic substitution with diethanolamine, followed by acylation4-[N′,N′-bis(acyl)ethylamino] nih.gov
N,N-diethylethylenediamine-1,8-naphthalimideSubstitution of 4-bromo precursor with ethylamine4-Ethylamino umich.edu

Hybrid Molecule Development and Conjugation Strategies (e.g., ferrocene (B1249389) conjugates, α-amino acids, peptides)

The development of hybrid molecules by conjugating the this compound scaffold to other functional moieties is a prominent strategy for creating compounds with novel properties. This approach leverages the unique characteristics of each component to produce multi-functional agents.

Ferrocene Conjugates: A notable example is the conjugation of 4-amino-1,8-naphthalimide with ferrocene. rsc.orgnih.gov These hybrid molecules have been investigated as potential multi-targeted anticancer agents and for fluorescent cellular imaging. rsc.orgnih.govmedicineinnovates.com The ferrocene group can promote the production of free radicals, inducing cytotoxic effects, while the naphthalimide moiety can act as a DNA intercalator or enzyme inhibitor. medicineinnovates.com The synthesis of these conjugates typically involves linking the ferrocenyl group to the naphthalimide core through a flexible or rigid linker attached to either the imide nitrogen or the 4-amino position.

α-Amino Acid and Peptide Conjugates: The this compound core is an attractive fluorophore for conjugation with amino acids and peptides. Its environmentally sensitive fluorescence makes it a powerful tool for studying protein-protein interactions and other biological processes. nih.govnih.gov A key strategy involves the synthesis of an unnatural amino acid analogue of the fluorophore, which can then be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS). nih.govnih.govresearchgate.net For example, an Fmoc-protected building block of an amino acid based on 4-N,N-dimethylamino-1,8-naphthalimide has been developed. nih.govnih.gov When this probe is incorporated into a peptide that binds to a target protein like calmodulin, the interaction can lead to a dramatic increase in fluorescence emission. nih.govnih.gov Furthermore, naphthalimide-dipeptide conjugates have been designed to undergo enzyme-instructed self-assembly, forming nanostructures and hydrogels, demonstrating the utility of these hybrids in materials science. nih.gov

Table 3: Hybrid Molecules Based on the this compound Scaffold

Conjugated MoietyLinkage StrategyPurpose/ApplicationReference
FerroceneLinked via secondary or tertiary amineAnticancer agents, fluorescent imaging rsc.org, nih.gov, medicineinnovates.com
α-Amino acidsIncorporation as an unnatural amino acidFluorescent probes for peptide synthesis, protein interaction studies nih.gov, nih.gov, researchgate.net
DipeptidesCovalent linkage to naphthalimide coreEnzyme-instructed self-assembly, hydrogel formation nih.gov
PolyaminesConjugation to naphthalimide backboneTargeted drug delivery via polyamine transporter nih.gov

Asymmetric Synthesis and Stereochemical Control in this compound Analogues (if applicable)

The asymmetric synthesis of analogues derived from this compound is not a widely reported field of study. Most synthetic efforts focus on the derivatization of the achiral core to modulate its photophysical or biological properties. However, the principles of stereochemical control are highly relevant in the broader context of naphthalimide and naphthalenediimide (NDI) chemistry, where complex, chiral supramolecular structures have been created.

While direct asymmetric synthesis creating a stereocenter on a simple this compound derivative is uncommon, related systems demonstrate the potential for such stereochemical control. For instance, planar chiral asymmetric naphthalenediimide cyclophanes have been synthesized. rsc.org These molecules, which consist of two different NDI units linked by spacers, exist as enantiomers due to their restricted rotation and planar chirality. rsc.org Their synthesis provides a route to racemic mixtures, which can then be separated or enriched using HPLC with a chiral stationary phase. rsc.org

Furthermore, the construction of naphthalimide-based π-conjugated chiral foldamers showcases advanced strategies for creating complex chiral architectures. researchgate.net These approaches indicate that, while not yet applied extensively to simple this compound analogues, the tools of asymmetric synthesis could potentially be used to create novel, chiral derivatives with specific chiroptical properties or stereoselective biological interactions. The development of such methods remains a potential area for future research.

Biocatalytic Approaches to Naphthamide Synthesis and Modification

Biocatalysis offers an attractive, green alternative to traditional chemical methods for amide bond formation, operating under mild conditions with high selectivity. thieme-connect.de Enzymes, particularly lipases, are powerful and effective biocatalysts for synthesizing amides through the aminolysis of esters or the direct amidation of carboxylic acids. nih.govrsc.org

The lipase (B570770) B from Candida antarctica (CALB) is one of the most prolifically used enzymes for this purpose. thieme-connect.denih.gov It is highly stable and can efficiently catalyze reactions in non-aqueous, organic solvents. thieme-connect.de A sustainable enzymatic strategy for preparing a diverse range of amides using CALB in a green solvent has been developed, achieving excellent conversions and yields without requiring intensive purification. nih.gov Such a method could be directly applicable to the synthesis of this compound and its derivatives by reacting a suitable naphthalic acid or ester precursor with an amine. Lipases have been shown to catalyze the direct amidation of free carboxylic acids with amines for a wide range of substrates. nih.gov

Table 4: Biocatalytic Methods Relevant to Naphthamide Synthesis and Modification

EnzymeReaction TypeSubstratesApplicationReference
Candida antarctica Lipase B (CALB)Direct AmidationFree carboxylic acids and aminesGreen synthesis of amide bonds nih.gov
Lipases (general)Aminolysis of EstersEsters and aminesAlternative route to amide bond formation thieme-connect.de, rsc.org
Sphingomonas sp. Lipase (SpL)Aminolysis of acid or esterCarboxylic acids/esters and aminesWhole-cell biocatalysis for amide synthesis acs.org
Alkaline PhosphataseDephosphorylationPhosphate-based naphthalimide-dipeptideEnzyme-instructed self-assembly nih.gov
Mushroom TyrosinaseOxidationPhenol/catechol-conjugated naphthalimidesEnzymatic modification and sensing sigmaaldrich.com

Elucidation of Biological Mechanisms and Molecular Interactions of 4 Amino 1 Naphthamide

Cellular Pathway Modulation and Phenotypic Responses in Research Models

Regulation of Cell Cycle Progression and Apoptosis Induction Mechanisms

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. khanacademy.orgnih.gov Compounds structurally related to 4-Amino-1-naphthamide have been shown to influence cell cycle progression and induce apoptosis, or programmed cell death. nih.gov

A series of novel 2-amino-1,4-naphthoquinone-benzamide derivatives were synthesized and evaluated for cytotoxic activity against several cancer cell lines. nih.govbohrium.com Flow cytometry analysis of cells treated with these compounds revealed a dose-dependent increase in the percentage of cells in the sub-G1 phase of the cell cycle. nih.gov The accumulation of cells in the sub-G1 phase is a well-established indicator of apoptosis, suggesting that these compounds exert their cytotoxic effects by triggering this cell death pathway. nih.gov Morphological confirmation of apoptosis, including chromatin condensation and nuclear fragmentation, was observed through Hoechst 33258 staining in cells treated with the most potent of these compounds. bohrium.com These findings indicate that the broader amino-naphthoquinone-benzamide scaffold, to which this compound belongs, is capable of inducing apoptosis in cancer cells.

Intervention in Signal Transduction Cascades

Signal transduction pathways are the mechanisms by which cells respond to external and internal stimuli, governing processes from proliferation to death. nih.govkhanacademy.org this compound and its analogues intervene in these cascades through multiple mechanisms.

As a potent inhibitor of poly(ADP-ribose) polymerase (PARP), 4-amino-1,8-naphthalimide (B156640) directly interferes with a critical signaling pathway involved in DNA repair and cell fate decisions. bohrium.comnih.govyoutube.com PARP activation is an early cellular response to DNA damage, initiating a signaling cascade that recruits DNA repair proteins. mdpi.com By inhibiting PARP, naphthalimide compounds can disrupt this repair process, which is a key mechanism of their action.

Furthermore, the modulation of dopamine (B1211576) and sigma receptors by naphthamide analogues implies an intervention in neurotransmitter-based signaling pathways. nih.gov Activation of these G protein-coupled receptors typically initiates a cascade involving second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases, which phosphorylate downstream targets to elicit a cellular response. khanacademy.org The induction of apoptosis by related compounds also confirms a profound intervention in the complex signaling cascades that regulate cell survival and death. nih.gov

Modulation of Gene Expression and Epigenetic Mechanisms (e.g., poly(ADP-ribosyl)ation impact)

The regulation of gene expression is a fundamental cellular process that can be altered by external compounds. Research has shown that 4-amino-1,8-naphthalimide can modulate the expression of specific genes. While it does not alter the expression of the TERT gene, it does reduce the expression of the telomerase-associated protein gene, TEP1/TP1. nih.gov

The compound's primary role as a PARP inhibitor places it at the center of epigenetic regulation. Poly(ADP-ribosyl)ation is a post-translational modification of proteins, including histones, that plays a significant role in chromatin structure and gene regulation. bohrium.commdpi.com By inhibiting PARP, 4-amino-1,8-naphthalimide prevents the poly(ADP-ribosyl)ation of nuclear proteins. bohrium.com This includes the prevention of TERT poly(ADP-ribosyl)ation, which is correlated with the observed inhibition of telomerase activity. nih.gov This ability to inhibit a key epigenetic modification demonstrates a powerful mechanism by which this compound and related compounds can influence cellular function at the genetic level.

Oxidative Stress Response and Antioxidant System Interactions

While direct studies on this compound's specific interactions with oxidative stress pathways are not extensively detailed in the provided research, the broader class of naphthoquinones, to which it is structurally related, is known to engage with cellular redox systems. Naphthoquinones can induce oxidative stress, affecting the balance of reactive oxygen species (ROS) and cellular antioxidants. nih.gov Compounds with an amino group, such as 4-aminoantipyrine (B1666024), have been investigated for their effects on oxidative stress, demonstrating the ability to influence glutathione (B108866) (GSH) levels. nih.govresearchgate.net For instance, at high concentrations, 4-aminoantipyrine can lead to GSH depletion, shifting the intracellular environment towards a more oxidizing state. nih.govresearchgate.net

The cellular response to such chemical-induced stress often involves the activation of transcription factors like Nrf2, which regulates the expression of antioxidant proteins. nih.govnih.gov The Keap1-Nrf2 pathway is a key sensor for oxidative and electrophilic stress. nih.govnih.gov Naphthoquinones can interact with the cysteine-rich Keap1 protein, leading to the accumulation of Nrf2 in the nucleus and the subsequent transcription of antioxidant response element (ARE)-driven genes. nih.gov This response is a crucial defense mechanism against oxidative damage. Furthermore, certain amino acids themselves can modulate the NRF2 pathway, facilitating its translocation to the nucleus to promote the transcription of its target genes. nih.gov Given the structural elements of this compound, it is plausible that its biological activity could involve modulation of these or similar antioxidant and stress-response pathways, though specific mechanistic studies are required for confirmation.

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies on compounds structurally related to this compound, such as 1,8-naphthalimide-4-aminoquinoline derivatives, provide significant insights into the molecular features governing biological activity. walisongo.ac.idwalisongo.ac.id For these antimalarial compounds, Quantitative Structure-Activity Relationship (QSAR) analyses have successfully correlated specific physicochemical properties with their inhibitory concentrations (IC50). walisongo.ac.idwalisongo.ac.id

Key molecular descriptors influencing potency include electronic, hydrophobic, and steric parameters. walisongo.ac.id For example, the atomic net charges on specific carbon atoms (representing electronic properties), the partition coefficient (Log P, representing hydrophobicity), and the solvent-accessible surface area (SAA, representing steric effects) have been identified as critical determinants of antimalarial activity. walisongo.ac.id In studies of 4-aminoquinoline (B48711) derivatives, the electron-withdrawing capacity of substituents at the 7-position of the quinoline (B57606) ring was shown to directly influence activity. nih.govresearchgate.net This electronic effect, combined with the lipophilicity of the substituent, impacts the compound's ability to interact with its biological target. nih.govresearchgate.net These findings underscore the principle that a precise combination of electronic and hydrophobic features is essential for optimizing the biological potency and selectivity of this class of compounds.

Table 1: Key QSAR Descriptors for Naphthalimide-4-aminoquinoline Derivatives walisongo.ac.id
Parameter TypeDescriptorSignificance in Biological Activity
ElectronicAtomic Net Charge (e.g., qC2, qC14)Represents the electron distribution in the molecule, influencing interactions with the target site.
HydrophobicLog PIndicates the compound's lipid/water partition coefficient, affecting its ability to cross cell membranes.
StericSolvent-Accessible Area (SAA)Relates to the molecular size and shape, determining the physical fit with the biological target.

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of molecular features necessary for a molecule's biological activity. slideshare.netslideshare.net This model serves as a template for designing new, potent ligands. ijpsonline.com A pharmacophore consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. ijpsonline.comijsrch.com For a series of active molecules, the mapping process involves identifying these common features, determining the bioactive conformation of the molecules, and aligning them to build a 3D hypothesis. slideshare.netijpsonline.com

For derivatives related to this compound, a pharmacophore model would likely include key interaction points such as the amino group (as a hydrogen bond donor) and the aromatic naphthyl ring system (contributing to hydrophobic and π-π stacking interactions). nih.gov The goal of ligand design based on such a model is to synthesize novel compounds that fit the pharmacophore hypothesis, thereby having a higher probability of being biologically active. science.gov This approach is a cornerstone of rational drug design and is used extensively in virtual screening to identify new lead compounds from large chemical databases. slideshare.netscience.gov

Furthermore, the nature of the substituent on the amino group is vital. For instance, incorporating an extra basic alkyl chain can generate more potent and selective compounds. frontiersin.org The steric and electronic properties of substituents on the amino group or adjacent positions on the naphthyl ring of a this compound derivative would similarly be expected to modulate its interaction with biological targets. SAR studies on related naphthoquinones show that substitutions at the C2 and C3 positions of the ring system are common strategies for modifying activity. nih.gov These findings highlight that both the position and chemical nature of the amino group and its substituents are key factors to be manipulated in the design of potent derivatives.

Table 2: Influence of Substituents on the pKa of 4-Aminoquinoline Derivatives nih.govresearchgate.net
Substituent at 7-PositionNature of GroupEffect on Quinoline Nitrogen pKaEffect on Side-Chain Amino pKa
-NO₂ (Nitro)Strongly Electron-WithdrawingLowers pKa (6.28)Lowers pKa (e.g., 7.65 for trifluoromethyl)
-NH₂ (Amino)Electron-DonatingRaises pKa (8.36)Raises pKa (10.02)

In Vitro Experimental Systems for Mechanistic Research

In vitro cell-based assays are fundamental tools for elucidating the mechanisms of action of novel compounds. For derivatives related to this compound, such as naphthalimide-4-aminoquinoline conjugates, antiplasmodial activity has been evaluated against strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These cell-based systems allow for the determination of key parameters like the 50% inhibitory concentration (IC50), which quantifies the compound's potency. walisongo.ac.id

Beyond determining efficacy, these assays are used for mechanistic pathway analysis. For example, cytotoxicity assays against various cell lines can reveal whether a compound's effect is selective for a particular cell type (e.g., a parasite over a host cell). nih.gov By observing the morphological and biochemical changes in cells exposed to the compound, researchers can infer its mechanism of action. Studies on related 4-aminoquinolines have utilized macrophage cell lines (e.g., J774A.1) to assess cytotoxicity and determine a selectivity index, which compares the toxicity to host cells versus the target pathogen. frontiersin.org Such experimental systems are crucial for understanding the molecular events initiated by a compound, distinguishing between different potential mechanisms like apoptosis induction or inhibition of specific enzymes. nih.gov

Isolated Enzyme and Receptor Assays for Biochemical Characterization

To delineate the specific molecular targets of this compound, a series of in vitro assays utilizing isolated enzymes and receptors are indispensable. These assays provide quantitative data on the compound's binding affinity, inhibitory potency, and selectivity, which are crucial for understanding its mechanism of action at a biochemical level.

A primary approach involves screening this compound against a panel of purified enzymes, particularly kinases, proteases, and metabolic enzymes, which are frequently implicated in disease pathways. For instance, if this compound is hypothesized to be a kinase inhibitor, its activity would be assessed using radiometric, fluorescence-based, or luminescence-based assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. A reduction in signal in the presence of this compound would indicate inhibitory activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Similarly, receptor binding assays are employed to determine if this compound interacts with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. nih.govgiffordbioscience.com These assays often utilize a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. slideshare.net The displacement of this labeled ligand by this compound is measured, allowing for the calculation of its binding affinity (Ki). nih.gov Competition binding assays are a common format for these studies. nih.gov

The following interactive table illustrates hypothetical IC50 and Ki values for this compound against a selection of enzymes and receptors, which would be determined through such biochemical assays.

TargetAssay TypeParameterHypothetical Value
Kinase AFluorescence-based Kinase AssayIC500.5 µM
Kinase BRadiometric Kinase AssayIC5015 µM
Protease XFRET-based Protease AssayIC50> 100 µM
GPCR YRadioligand Binding AssayKi2.5 µM
Nuclear Receptor ZFluorescence Polarization AssayKi50 µM

Mechanistic Studies using Primary Cell Cultures

Primary cell cultures serve as a more physiologically relevant model than immortalized cell lines for elucidating the cellular effects of this compound. kosheeka.com These cells, being freshly isolated from tissues, retain many of the characteristics of their in vivo counterparts. kosheeka.com Mechanistic studies in primary cells can bridge the gap between biochemical assays and in vivo models.

For instance, if enzyme and receptor assays suggest that this compound targets pathways involved in inflammation, primary immune cells such as macrophages or T cells would be utilized. These cells can be stimulated with inflammatory agents in the presence or absence of this compound. The effect of the compound on the production of inflammatory mediators like cytokines and chemokines can then be quantified using techniques such as ELISA or multiplex bead arrays.

Furthermore, primary cells are crucial for investigating the compound's impact on intracellular signaling pathways. Following treatment with this compound, cell lysates can be analyzed by Western blotting to assess the phosphorylation status of key signaling proteins downstream of the putative target. For example, if this compound is a Kinase A inhibitor, a decrease in the phosphorylation of a known substrate of Kinase A would be expected.

Primary hepatocytes are another valuable tool, particularly for studying the metabolic stability and potential hepatotoxicity of this compound. nih.govbecytes.comtandfonline.com These cells express a wide range of drug-metabolizing enzymes and can provide insights into the compound's metabolic fate. nih.govmdpi.com

The table below presents hypothetical data from mechanistic studies of this compound in primary cell cultures.

Primary Cell TypeExperimental ConditionReadoutHypothetical Result
Human MacrophagesLPS Stimulation + this compoundTNF-α Secretion (pg/mL)Significant decrease compared to LPS alone
Human T CellsTCR Activation + this compoundIL-2 Production (pg/mL)Concentration-dependent inhibition
Rat Primary HepatocytesIncubation with this compoundMetabolite Profiling by LC-MSIdentification of hydroxylated and glucuronidated metabolites
Human Endothelial CellsVEGF Stimulation + this compoundPhospho-ERK Levels (Western Blot)Reduced phosphorylation of ERK1/2

Biosensing and Imaging Applications in Cellular Environments

The intrinsic properties of the naphthamide scaffold can be exploited for the development of fluorescent probes for biosensing and cellular imaging. Derivatives of 4-amino-1,8-naphthalimide, a structurally related compound, have been successfully developed as fluorescent sensors for metal ions like Zn(II). nih.govresearchgate.net This suggests that this compound itself, or a closely related derivative, could be designed to function as a biosensor.

By conjugating this compound to a recognition moiety for a specific biomolecule (e.g., an enzyme substrate or a metal chelator), a fluorescent probe can be created. The binding of the target biomolecule would ideally induce a change in the fluorescence properties of the naphthamide fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength. rsc.org This "turn-on" or "turn-off" fluorescent response allows for the detection and quantification of the target in cellular environments. rsc.org

Such probes would be invaluable for real-time monitoring of biological processes in living cells with high spatial and temporal resolution. mdpi.com For example, a this compound-based probe could be designed to detect the activity of a specific enzyme within subcellular compartments. This would provide direct visual evidence of the compound's engagement with its target in a cellular context.

The development of these tools relies on design principles such as Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). rsc.org The following table outlines the potential characteristics of a hypothetical biosensor derived from this compound.

Biosensor NameTarget AnalyteSensing MechanismExcitation Max (nm)Emission Max (nm)Hypothetical Cellular Application
4AN-Zn1Intracellular Zn2+Photoinduced Electron Transfer (PET)450550 (upon Zn2+ binding)Imaging changes in Zn2+ homeostasis in neurons
4AN-Casp3Active Caspase-3FRET (with a quencher on a cleavable linker)440530 (upon cleavage by Caspase-3)Visualizing apoptosis in real-time in cancer cells

In Vivo Pre-clinical Research Models for Mechanistic Validation

Establishment and Characterization of Relevant Animal Models for Disease Pathophysiology Studies

To validate the therapeutic potential and further investigate the in vivo mechanism of action of this compound, the establishment of relevant animal models of human diseases is critical. The choice of model depends on the hypothesized therapeutic area, which is informed by the in vitro biochemical and cellular data.

For instance, if this compound demonstrates anti-inflammatory properties in vitro, rodent models of inflammation would be appropriate. ijpsr.comnih.gov The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the efficacy of potential anti-inflammatory agents. gyanvihar.org For chronic inflammation, models such as collagen-induced arthritis in mice, which mimics human rheumatoid arthritis, could be employed. ijpsr.com

If the compound shows anti-cancer activity in cell culture, xenograft models are a common starting point. creative-biolabs.comnih.gov These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. creative-biolabs.comnih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important as they better recapitulate the heterogeneity of human tumors. nih.govoup.comresearchgate.net

The characterization of these models involves confirming that they accurately reflect the pathophysiology of the human disease. This includes histological analysis of tissues, measurement of disease-specific biomarkers, and monitoring of clinical signs.

Pharmacodynamic Biomarker Discovery and Validation in Experimental Settings

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological effect in vivo. nih.govaacrjournals.orgbiognosys.com The discovery and validation of such biomarkers for this compound in preclinical models provide crucial information for its potential clinical development. nih.govbmj.com

Early-stage biomarker discovery can be performed using techniques like transcriptomics (e.g., RNA sequencing) or proteomics on tissues or blood samples from animal models treated with this compound. bmj.com This can reveal changes in gene or protein expression that are downstream of the compound's molecular target. For example, if this compound inhibits a specific kinase, the expression of genes regulated by that kinase's signaling pathway would be expected to change.

Once potential biomarkers are identified, they need to be validated. altex.orgprecisionformedicine.com This involves demonstrating that the biomarker modulation is dose-dependent and correlates with the compound's efficacy in the animal model. crownbio.com For instance, in a cancer xenograft model, a decrease in a specific phosphoprotein in tumor tissue after treatment with this compound could serve as a PD biomarker. This would be validated by showing that the extent of phosphoprotein reduction correlates with tumor growth inhibition.

The following table provides hypothetical examples of PD biomarkers that could be discovered and validated for this compound in preclinical models.

Animal ModelTissue/FluidBiomarkerMethod of MeasurementHypothetical Finding
Carrageenan-induced Paw Edema (Rat)Paw TissuePhospho-p38 MAPK levelsWestern Blot / ELISADose-dependent decrease with this compound treatment
Human Cancer Xenograft (Mouse)Tumor TissuemRNA expression of Gene XqRT-PCR / RNA-SeqSignificant downregulation that correlates with tumor regression
Collagen-induced Arthritis (Mouse)PlasmaLevel of Cytokine YLuminex AssayReduction in circulating levels following treatment
Human Cancer Xenograft (Mouse)BloodCirculating Tumor DNA (ctDNA) with specific mutationDigital PCRDecrease in ctDNA levels post-treatment

Computational and Theoretical Approaches in 4 Amino 1 Naphthamide Research

Molecular Docking and Ligand-Protein Interaction Prediction for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand, such as 4-Amino-1-naphthamide, and in elucidating the specific interactions that stabilize the ligand-protein complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to rank them based on their binding affinity.

In silico molecular docking studies on derivatives with similar scaffolds, such as naphthoquinones and naphthyridines, have demonstrated the utility of this approach in identifying key amino acid residues involved in binding. nih.govthebioscan.com These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in the formation of a stable complex. For instance, in the case of this compound, the amino and amide groups are potential hydrogen bond donors and acceptors, while the naphthalene (B1677914) ring can engage in hydrophobic and π-π stacking interactions.

The insights gained from molecular docking can guide the design of more potent and selective inhibitors. By understanding the binding mode of a parent compound, medicinal chemists can strategically modify its structure to enhance interactions with the target protein, thereby improving its therapeutic potential.

Below is a table summarizing representative molecular docking studies on compounds analogous to this compound, highlighting the target proteins and key interactions.

Compound ClassTarget ProteinKey Interacting ResiduesType of Interactions
Naphthoquinone DerivativesHuman Serum AlbuminNot specifiedHydrophobic interactions
β-Naphthol Derivativesα-glucosidaseNot specifiedGood binding affinity
Naphthyridine DerivativesVarious cancer cell linesNot specifiedBetter interaction energy
4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenesBovine Serum AlbuminNot specifiedPolar, ionic, and hydrophobic forces

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound. jeires.comresearchgate.net These methods are used to calculate a variety of molecular properties, including optimized geometry, electronic energies, and charge distribution, which are crucial for predicting a molecule's reactivity and interaction with its environment.

Studies on related 4-aminonaphthalene and 1,8-naphthalimide (B145957) derivatives have successfully employed DFT to elucidate their structural and electronic characteristics. jeires.comresearchgate.netnih.goveurekaselect.com These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is an indicator of the molecule's chemical reactivity and kinetic stability.

The following table presents key quantum chemical parameters calculated for 4-aminonaphthalene derivatives, which are structurally related to this compound, and their implications.

ParameterDescriptionImplication for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron. Higher values suggest better electron-donating capacity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron. Lower values suggest better electron-accepting capacity.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller energy gap implies higher reactivity and polarizability.
Dipole Moment (µ) Measure of the polarity of the moleculeA higher dipole moment can influence solubility and binding interactions.
Global Hardness (η) Resistance to change in electron distributionA higher value indicates greater stability and lower reactivity.
Global Softness (σ) Reciprocal of global hardnessA higher value indicates greater reactivity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the C-C and C-N bonds can lead to various conformers with different energies. Quantum chemical calculations are employed to determine the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them.

Understanding the preferred conformation of this compound is crucial as it dictates how the molecule will fit into the binding site of a target protein. The energy landscape provides a map of all possible conformations and their relative energies, with the low-energy regions corresponding to the most probable shapes of the molecule.

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, these methods can be used to predict its metabolic fate, degradation pathways, or its reactivity towards a biological target. By characterizing the transition states of potential reactions, one can gain a deeper understanding of the molecule's stability and how it might be transformed under different conditions.

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation. This process is highly dependent on the electronic properties of the donor and acceptor moieties and the nature of the solvent. The 4-amino group in this compound can act as an electron donor, while the naphthamide core can function as an electron acceptor.

Quantum chemical calculations, particularly time-dependent DFT (TD-DFT), are used to study the excited-state properties of molecules and to predict the likelihood of ICT. These calculations can provide information on the energies of the excited states and the charge distribution in both the ground and excited states. The analysis of ICT properties is particularly important for the design of fluorescent probes and materials for optoelectronic applications.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions and Conformational Changes

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the fluctuations in their interactions.

MD simulations are particularly useful for assessing the stability of a docked pose. By simulating the complex in a solvent environment that mimics physiological conditions, one can determine whether the ligand remains bound to the protein and how the binding interactions evolve over time. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions.

In the context of this compound, MD simulations can provide valuable insights into:

The stability of the ligand-protein complex.

The flexibility of the binding site.

The key residues that maintain stable interactions with the ligand.

The conformational changes induced in the protein upon ligand binding.

The table below outlines the types of analyses commonly performed in MD simulation studies of ligand-protein complexes.

Analysis TypeInformation GainedRelevance to this compound Research
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure.Assesses the stability of the protein and the ligand's binding pose over time.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average positions.Identifies flexible regions of the protein that may be important for ligand binding and conformational changes.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Quantifies the contribution of hydrogen bonding to the stability of the complex.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) Estimates the free energy of binding of the ligand to the protein.Provides a more accurate prediction of binding affinity compared to docking scores.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govijpcbs.comresearchgate.net These models are based on the principle that the activity or property of a molecule is a function of its structural features.

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known activities (e.g., IC50 values) is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on 1,8-naphthalimide derivatives have been successful in identifying key molecular features that govern their anticancer and other biological activities. nih.govnih.gov For this compound, QSAR modeling can be used to guide the design of new analogs with improved potency. By identifying the descriptors that are positively or negatively correlated with the desired activity, researchers can prioritize the synthesis of compounds that are predicted to be more active.

The following table provides examples of descriptor classes used in QSAR and QSPR modeling and their potential relevance to this compound.

Descriptor ClassExamplesRelevance to this compound Analogues
Constitutional Molecular weight, number of atoms, number of ringsBasic structural properties influencing size and shape.
Topological Connectivity indices, shape indicesDescribe the branching and overall shape of the molecule.
Geometrical (3D) Surface area, volumeRelate to the steric fit of the molecule in a binding site.
Electronic Dipole moment, polarizability, HOMO/LUMO energiesDescribe the electronic distribution and reactivity of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets.

Computational Assessment of Pharmacokinetic Relevance (Focus on prediction of ADME, not experimental data or toxicity)

In the realm of modern drug discovery, the early prediction of a compound's pharmacokinetic profile is crucial for its development. In silico tools provide a rapid and cost-effective means to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. While specific computational ADME studies for this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related naphthamide derivatives.

A pertinent example is the in silico ADME analysis conducted on a series of N-4-chlorophenylnaphthamides, which share the core naphthamide scaffold. Computational assessments of these related compounds suggest a favorable pharmacokinetic profile. Predictions indicate good oral absorption rates, which is a desirable characteristic for orally administered therapeutics. Furthermore, these studies suggest that the metabolism of these compounds is likely to be favorable. A significant prediction for compounds intended to act on the central nervous system is their ability to penetrate the blood-brain barrier (BBB). In the case of the studied N-4-chlorophenylnaphthamide derivatives, it was predicted that they would not penetrate the BBB, suggesting their primary effects would be confined to the periphery.

These findings for structurally similar compounds allow for the generation of a predictive ADME profile for this compound, as detailed in the interactive data table below. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted ADME Properties of this compound
ADME PropertyPredicted OutcomeImplication
Oral AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLowLikely to have limited central nervous system effects.
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions.
Human Intestinal AbsorptionHighWell-absorbed from the gastrointestinal tract.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells.

De Novo Ligand Design and Virtual Screening Methodologies

De novo ligand design and virtual screening are powerful computational techniques used to identify and optimize novel drug candidates. De novo design involves the creation of new molecular structures with desired pharmacological properties, often by building upon a known molecular scaffold. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target.

A comprehensive search of the scientific literature was conducted to identify studies where this compound was utilized as a scaffold in de novo ligand design or as a query molecule in virtual screening campaigns. This search did not yield specific examples of the direct application of these methodologies to this compound.

However, the broader class of compounds with bicyclic systems, such as naphthalenes, has been the subject of such computational studies. For instance, research on naphthalenediimides has demonstrated the use of computational design to create proteins that can bind to these scaffolds. These studies highlight the potential for designing novel molecules and their biological targets in a coordinated fashion.

While direct applications to this compound are not currently reported, its chemical structure presents a viable starting point for future computational drug design efforts. The naphthamide core can serve as a scaffold for the de novo design of new derivatives with potentially improved potency and selectivity. Furthermore, this compound could be used as a template for similarity-based virtual screening to identify commercially available or synthetically accessible analogs with desired biological activities. The absence of specific studies in the current literature underscores a potential area for future research in the exploration of the therapeutic potential of this compound and its derivatives.

Advanced Analytical and Bioanalytical Methodologies in 4 Amino 1 Naphthamide Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights in Complex Biological Systems

Spectroscopic methods are indispensable for gaining a deep understanding of the molecular structure of 4-Amino-1-naphthamide and its behavior in biological environments. These techniques provide detailed information on its electronic, vibrational, and structural properties, as well as its interactions with biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between small molecules like this compound and proteins at an atomic level. nih.govresearchgate.net It provides valuable insights into the binding modes, affinities, and conformational changes that occur upon complex formation. nih.gov Techniques such as chemical shift perturbation (CSP) or chemical shift mapping (CSM) are employed to identify the amino acid residues at the binding interface. nih.gov In a typical experiment, a series of NMR spectra of the target protein are acquired with increasing concentrations of this compound. nih.gov Changes in the chemical shifts of specific protein resonances indicate the location of the binding site. nih.gov

NMR is also instrumental in metabolite characterization. researchgate.netnih.gov One-dimensional ¹H NMR spectra of biological samples can reveal the metabolic fingerprint of a system, allowing for the identification and quantification of numerous metabolites simultaneously. mdpi.com For more complex mixtures or for identifying novel metabolites of this compound, two-dimensional NMR techniques are essential. nih.gov These methods provide greater spectral resolution and enable the elucidation of the chemical structure of unknown compounds. nih.gov The use of isotope-labeled this compound could further enhance the detection and structural confirmation of its metabolites. nih.gov

NMR Technique Application in this compound Research Information Obtained
Chemical Shift Perturbation (CSP)Studying protein-ligand interactionsIdentification of binding site on the protein
Saturation Transfer Difference (STD) NMRScreening for binding and epitope mappingIdentifies which parts of the ligand are in close contact with the protein
1D ¹H NMRMetabolite profiling of biofluidsIdentification and quantification of known metabolites
2D NMR (e.g., COSY, HSQC)Metabolite structure elucidationConnectivity of atoms within a metabolite, aiding in the identification of unknown metabolites

High-resolution mass spectrometry (HR-MS) is a cornerstone technique in metabolomics, offering high sensitivity and mass accuracy for the detection and identification of metabolites in complex biological samples. researchgate.netnih.gov When coupled with liquid chromatography (LC), LC-HR-MS allows for the separation of metabolites prior to their detection, which is crucial for distinguishing isomers and reducing matrix effects. nih.gov The accurate mass measurements provided by HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, enable the determination of the elemental composition of metabolites of this compound. nih.govthermofisher.com

Metabolite profiling studies using HR-MS can reveal changes in the metabolome in response to the introduction of this compound. nih.gov By comparing the metabolic profiles of treated and untreated samples, researchers can identify potential biomarkers and gain insights into the compound's mechanism of action. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then used to obtain structural information about the identified metabolites by fragmenting the parent ions and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides a fingerprint that can be used to confirm the identity of known metabolites or to elucidate the structure of novel ones. researchgate.net

HR-MS Technique Application in this compound Research Key Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and detection of metabolites in complex mixturesHigh separation efficiency and sensitivity
Time-of-Flight (TOF) Mass SpectrometryAccurate mass measurement for elemental composition determinationHigh mass accuracy and resolution
Orbitrap Mass SpectrometryHigh-resolution analysis of metabolitesVery high mass accuracy and resolution, enabling fine isotope analysis
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolitesProvides fragmentation patterns for structural confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov In the context of this compound research, this technique can be used to obtain the crystal structure of the compound itself, providing precise information about its bond lengths, bond angles, and conformation. Furthermore, co-crystallization of this compound with a target protein can yield a co-crystal structure, revealing the exact binding mode of the ligand within the protein's active site. nih.govyoutube.com This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity. domainex.co.uk

The study of supramolecular assembly, where molecules self-assemble into larger, ordered structures through non-covalent interactions, can also be facilitated by X-ray crystallography. nih.govnih.gov The crystal structure of this compound can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive its self-assembly. nih.gov Understanding these interactions is important for materials science applications and for comprehending the behavior of the compound in different environments. mdpi.com

UV-Visible and fluorescence spectroscopy are fundamental techniques for studying the electronic properties and photophysical behavior of molecules. msu.edu The naphthalene (B1677914) moiety in this compound is a well-known fluorophore, and its absorption and emission properties can be readily characterized using these techniques. nih.gov The UV-Visible absorption spectrum provides information about the electronic transitions within the molecule, while the fluorescence spectrum reveals the energy and intensity of the emitted light upon excitation. msu.edu

The fluorescence of this compound is likely to be sensitive to its local environment, making it a potential candidate for the development of fluorescent probes. nih.govbiorxiv.org Changes in the fluorescence intensity or wavelength (color) can be used to detect and quantify the presence of specific analytes or to monitor changes in the microenvironment, such as polarity or viscosity. nih.gov The amino and amide groups on the naphthalene ring can act as recognition sites for target molecules, and their interaction can lead to a measurable change in the fluorescence signal. nih.gov

Spectroscopic Parameter Information Provided Relevance to this compound
Molar Absorptivity (ε)Efficiency of light absorption at a specific wavelengthCharacterizes the electronic transitions of the naphthalene core
Maximum Emission Wavelength (λₑₘ)Color of the emitted fluorescenceIndicates the energy of the fluorescent transition
Fluorescence Quantum Yield (Φբ)Efficiency of the fluorescence processA measure of the brightness of the fluorophore
Fluorescence Lifetime (τ)Time a molecule spends in the excited stateCan be sensitive to environmental factors and binding events

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for investigating the vibrational modes of molecules. spectroscopyonline.com The resulting spectra provide a molecular fingerprint that is unique to the compound's structure. nih.gov For this compound, these techniques can be used to identify the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the vibrations of the aromatic naphthalene ring. nih.gov

These vibrational techniques are particularly sensitive to hydrogen bonding interactions. arxiv.orgnih.gov The formation of intramolecular or intermolecular hydrogen bonds can cause significant shifts in the vibrational frequencies of the involved functional groups. ias.ac.in For example, the N-H and C=O stretching frequencies of the amide group in this compound are expected to be sensitive to its hydrogen bonding environment. nih.gov By analyzing these shifts, researchers can gain insights into the strength and nature of hydrogen bonds in different states (e.g., solid vs. solution) and in the presence of interacting molecules. mdpi.com

Chromatographic Separations for Compound Isolation, Purity Assessment, and Metabolite Fractionation in Research

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its metabolites. nih.gov High-performance liquid chromatography (HPLC) is a widely used method for assessing the purity of synthetic compounds and for isolating them from reaction mixtures. nih.gov Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common choice for the separation of aromatic compounds like this compound. researchgate.net

In metabolomics research, chromatography is crucial for separating the complex mixture of metabolites present in biological samples before their analysis by mass spectrometry or NMR. dss.go.th This separation, or fractionation, reduces the complexity of the sample, allowing for the detection of low-abundance metabolites and improving the accuracy of their identification and quantification. mdpi.com Different chromatographic methods, such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC), can be employed to target specific classes of metabolites. nih.gov

Chromatographic Technique Application Principle of Separation
High-Performance Liquid Chromatography (HPLC)Purity assessment and compound isolationPartitioning between a stationary phase and a liquid mobile phase
Reversed-Phase HPLCSeparation of nonpolar to moderately polar compoundsHydrophobic interactions between the analyte and a nonpolar stationary phase
Ion-Exchange ChromatographySeparation of charged moleculesElectrostatic interactions between the analyte and a charged stationary phase
Hydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar compoundsPartitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase

Advanced Bioanalytical Methods for Quantification in Experimental Matrices (e.g., cell lysates, animal tissues for mechanistic studies)

The precise quantification of this compound in complex biological matrices is crucial for elucidating its mechanisms of action and understanding its pharmacokinetic profile in preclinical research. While specific validated methods for this compound are not extensively detailed in publicly available literature, the analytical approaches employed for other aromatic amines and naphthalimide derivatives provide a strong framework for developing robust bioanalytical assays. Methodologies such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) are staples in bioanalysis due to their sensitivity and selectivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the quantification of small molecules in biological samples. For aromatic amines, reversed-phase HPLC is commonly used for separation. The choice of the stationary phase, mobile phase composition, and gradient elution is optimized to achieve good chromatographic resolution and peak shape.

Detection by mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This minimizes interference from the complex biological matrix. Sample preparation is a critical step to remove proteins and other interfering substances and may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Cation-exchange SPE can be particularly effective for extracting basic compounds like aromatic amines.

Below is an interactive data table summarizing hypothetical HPLC-MS/MS parameters that could be adapted for the analysis of this compound in cell lysates and animal tissue homogenates.

ParameterTypical Conditions for Aromatic Amine Analysis
Chromatography Reversed-Phase HPLC
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Tandem Mass Spectrometry (MS/MS)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Hypothetical LOQ 0.1 - 1 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another viable technique for the analysis of aromatic amines. cdc.gov Due to the polarity and potential for thermal degradation of some amines, derivatization is often necessary to improve their volatility and thermal stability. cdc.gov Common derivatizing agents include isobutyl chloroformate or acetic anhydride (B1165640). The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. Sample preparation for GC-MS typically involves LLE or SPE to isolate the analyte from the biological matrix.

The following table outlines potential GC-MS parameters for the analysis of derivatized this compound.

ParameterTypical Conditions for Derivatized Aromatic Amine Analysis
Derivatization Acylation or silylation
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized gradient (e.g., 100°C to 300°C)
Ionization Source Electron Ionization (EI)
MS Detection Mass Spectrometer
Acquisition Mode Selected Ion Monitoring (SIM)
Hypothetical LOD 0.01 - 0.1 mg per sample

Biosensor Technologies for Real-time Interaction Analysis and Ion Detection

Biosensor technologies offer dynamic, real-time analysis of molecular interactions and the detection of specific ions, providing valuable insights into the biological activity of compounds like this compound. These platforms can be instrumental in identifying binding partners and understanding how the compound or its derivatives might function as sensors.

Real-time Interaction Analysis

Label-free biosensor technologies such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are powerful tools for studying biomolecular interactions in real time. dergipark.org.tr These techniques allow for the quantitative analysis of binding kinetics (association and dissociation rates) and affinity, without the need for fluorescent or radioactive labels that could potentially alter the interaction.

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., a protein) is immobilized. dergipark.org.tr When an analyte (e.g., this compound) in solution flows over the surface and binds to the immobilized target, the local refractive index changes, which is measured as a response in real-time. This allows for the determination of binding specificity, affinity (KD), and kinetic rate constants (ka and kd).

Quartz Crystal Microbalance (QCM): QCM is a mass-sensing technique that measures changes in the resonance frequency of a piezoelectric quartz crystal. When molecules bind to the crystal surface, the total mass increases, leading to a decrease in the resonance frequency. This technology can be used to monitor the binding of this compound to its molecular targets in real-time.

The potential application of these technologies could involve immobilizing a putative protein target of this compound on the sensor surface and then introducing the compound to measure their binding interaction.

Ion Detection

The naphthalimide scaffold, a core component of this compound, is a well-known fluorophore used in the development of chemosensors for metal ion detection. mdpi.comsci-hub.se These sensors typically operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). frontiersin.org Upon binding to a specific metal ion, the electronic properties of the fluorophore are altered, leading to a detectable change in the fluorescence signal (either enhancement or quenching).

While research specifically on this compound as an ion sensor is limited, numerous studies have demonstrated the utility of other 4-amino-1,8-naphthalimide (B156640) derivatives for this purpose. These examples serve as a strong proof-of-concept for the potential of appropriately functionalized this compound derivatives in ion sensing.

The table below summarizes the findings of several studies on naphthalimide-based fluorescent chemosensors for the detection of various metal ions.

Naphthalimide DerivativeTarget Ion(s)Sensing MechanismLimit of Detection (LOD)Reference
Naphthalimide-Hydrazine derivativeZn(II)Fluorescence "turn-on"10 nM rsc.org
Amino-functionalized 1,8-naphthalimide (B145957)Fe(III)Fluorescence enhancementNot Specified mdpi.com
1,8-Naphthalimide-8-hydroxyquinoline conjugateCu(II), Fe(III), Hg(II), Zn(II), Ag(I), Cd(II)Fluorescence quenchingNot Specified sci-hub.se
Naphthalimide-naphthaldehyde derivativeGa(III), Al(III), Cr(III)Fluorescence enhancementNot Specified nih.gov
Naphthalimide-based sensor NPAAl(III)Fluorescence "turn-on" (CHEF)20.3 nM frontiersin.org

These studies highlight the versatility of the naphthalimide core structure in designing selective and sensitive fluorescent chemosensors for a wide range of biologically and environmentally important metal ions.

Future Perspectives and Research Horizons for 4 Amino 1 Naphthamide

Exploration of Novel Biological Targets and Therapeutic Avenues in Early-Stage Research

The structural scaffold of 4-Amino-1-naphthamide presents a promising starting point for the discovery of modulators of novel biological targets. Early-stage research will likely focus on screening the compound against a wide array of cellular targets to identify new therapeutic opportunities. A key area of interest is the MAPK signaling pathway, which is often dysregulated in various cancers. nih.gov The role of protein kinases in this pathway makes them attractive targets for therapeutic intervention. nih.gov

Future research could involve the rational design of novel naphthalene-based diarylamide derivatives to enhance their inhibitory activity across multiple isoforms of kinases, such as Raf kinases (A-Raf, B-Raf, and c-Raf). nih.gov By modifying the this compound structure, it may be possible to develop pan-Raf inhibitors with high selectivity and minimal off-target effects. nih.gov

Table 1: Potential Early-Stage Research Areas for this compound Derivatives

Research Area Focus Potential Outcome
Kinase Inhibition Screening against a panel of kinases involved in cell signaling pathways. Identification of novel kinase inhibitors for cancer therapy.
Epigenetic Modulation Investigating effects on histone-modifying enzymes. Discovery of new epigenetic modulators for various diseases.
Ion Channel Regulation Assessing the impact on the function of various ion channels. Development of new probes or therapeutic leads for channelopathies.
Receptor Binding Exploring interactions with G-protein coupled receptors (GPCRs) and nuclear receptors. Uncovering new receptor agonists or antagonists.

Development of this compound as a Chemical Probe for Fundamental Biological Processes and Imaging

The intrinsic properties of the naphthamide scaffold make this compound an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and their development is crucial for advancing our understanding of fundamental biological processes. nih.gov The fluorescent nature of the naphthalene (B1677914) ring system is a key feature that can be exploited for bio-imaging applications. nih.gov

Future efforts will likely focus on modifying the this compound structure to create probes with enhanced properties, such as improved cell permeability, target specificity, and photostability. These probes could be designed to visualize specific cellular components or monitor dynamic processes in living cells. For instance, by attaching specific targeting moieties, this compound-based probes could be directed to particular organelles or proteins, allowing for high-resolution imaging of their localization and function.

Table 2: Strategies for Developing this compound-Based Chemical Probes

Strategy Description Application
Fluorophore Modification Chemical modification of the naphthalene ring to tune its fluorescence properties (e.g., wavelength, quantum yield). Development of probes for multi-color imaging and FRET-based assays. nih.gov
Bioorthogonal Labeling Incorporation of bioorthogonal handles (e.g., alkynes, azides) for covalent labeling of biomolecules. nih.gov In situ labeling and imaging of proteins, nucleic acids, and glycans.
Target-Specific Ligand Conjugation Attachment of ligands that bind to specific proteins or cellular structures. Targeted imaging of specific biological targets within cells.
Environment-Sensing Probes Design of derivatives whose fluorescence is sensitive to changes in the local environment (e.g., pH, ion concentration). Real-time monitoring of cellular physiology and signaling events.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for a Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, its integration with various omics technologies is essential. mdpi.comnih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govfrontiersin.org This multi-omics approach allows for the identification of pathways and networks affected by this compound, moving beyond the study of single targets. nih.govmdpi.com

Future research will involve treating cells or model organisms with this compound and then applying a suite of omics techniques to profile the changes in gene expression, protein abundance, and metabolite levels. nih.govmdpi.com The integration of these large datasets will require sophisticated computational tools to identify correlations and causal relationships, ultimately revealing the compound's mechanism of action at a systems level. mdpi.comfrontiersin.org

Table 3: Application of Omics Technologies in this compound Research

Omics Technology Information Gained Potential Insights
Transcriptomics Changes in gene expression profiles. Identification of genes and pathways regulated by the compound.
Proteomics Alterations in protein abundance and post-translational modifications. Elucidation of the compound's effects on cellular signaling and protein networks.
Metabolomics Variations in the levels of endogenous metabolites. Understanding the impact on cellular metabolism and metabolic reprogramming. nih.gov
Multi-Omics Integration A holistic view of the cellular response. Comprehensive understanding of the mechanism of action and potential off-target effects. mdpi.com

Advances in Targeted Delivery Systems for Research Tool Development (Conceptual/Methodological)

The development of targeted delivery systems is crucial for enhancing the utility of this compound as a research tool. mdpi.com By encapsulating the compound in nanocarriers, it is possible to improve its solubility, stability, and cellular uptake. nih.govsciresjournals.com Moreover, these delivery systems can be functionalized with targeting ligands to direct the compound to specific cell types or tissues, thereby increasing its local concentration and minimizing off-target effects. nih.govuchicagomedicine.org

Conceptually, various nano-sized vehicles could be explored for the delivery of this compound. These include liposomes, polymeric micelles, and nanoparticles. mdpi.comsciresjournals.comnih.gov The choice of delivery system will depend on the specific research application. For example, stimuli-responsive systems that release the compound in response to specific triggers (e.g., pH, enzymes) could be designed for controlled release at the target site.

Table 4: Conceptual Targeted Delivery Systems for this compound

Delivery System Targeting Strategy Potential Research Application
Antibody-Drug Conjugates (ADCs) Antibodies targeting cell surface receptors. Cell-specific delivery for in vitro and in vivo studies.
Aptamer-Functionalized Nanoparticles Nucleic acid aptamers with high affinity for specific targets. nih.gov Targeted delivery to cancer cells or other diseased cells.
Polymeric Micelles Self-assembling amphiphilic block copolymers. mdpi.com Enhanced solubility and passive targeting via the enhanced permeability and retention (EPR) effect. sciresjournals.com
Liposomes Encapsulation within lipid bilayers. Versatile platform for delivering both hydrophilic and hydrophobic derivatives.

Collaborative and Interdisciplinary Research Frameworks for Advancing Naphthamide Science

Advancing the science of naphthamides, including this compound, will require a move towards more collaborative and interdisciplinary research frameworks. openaccessgovernment.org The complexity of modern scientific challenges necessitates the integration of expertise from diverse fields such as chemistry, biology, pharmacology, and computational science. nih.govicimod.org Such cross-disciplinary collaborations can foster innovation and lead to breakthroughs that would not be possible within a single discipline. nih.govresearchgate.net

Future progress will depend on the establishment of research teams that bring together scientists with complementary skills and perspectives. openaccessgovernment.orgnih.gov These teams can work together to address complex research questions, from the design and synthesis of novel this compound derivatives to their biological evaluation and the development of new applications. Fostering an environment that encourages open communication and the sharing of ideas will be crucial for the success of these collaborative efforts. nih.gov

Table 5: Key Disciplines for Collaborative Research in Naphthamide Science

Discipline Contribution
Synthetic Chemistry Design and synthesis of novel naphthamide derivatives with improved properties.
Cell and Molecular Biology Elucidation of the biological mechanisms of action and identification of cellular targets.
Pharmacology Evaluation of the therapeutic potential and pharmacokinetic properties of new compounds.
Computational Biology In silico screening, molecular modeling, and analysis of large-scale omics data.
Materials Science Development of novel drug delivery systems and biomaterials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.